molecular formula C15H15BrO B7858373 4-Bromobenzyl-(2,3-dimethylphenyl)ether CAS No. 884163-65-9

4-Bromobenzyl-(2,3-dimethylphenyl)ether

Cat. No.: B7858373
CAS No.: 884163-65-9
M. Wt: 291.18 g/mol
InChI Key: DNUGLZMUVJSNKL-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(2,3-dimethylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position and a 2,3-dimethylphenyl group linked via an ether bond. The presence of bromine and methyl groups influences its physicochemical properties, including thermal stability and solubility in organic solvents like dichloromethane (DCM) .

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUGLZMUVJSNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246467
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884163-65-9
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884163-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,3-dimethylphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+2,3-DimethylphenolK2CO3,Solvent4-Bromobenzyl-(2,3-dimethylphenyl)ether+HCl\text{4-Bromobenzyl chloride} + \text{2,3-Dimethylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{4-Bromobenzyl-(2,3-dimethylphenyl)ether} + \text{HCl} 4-Bromobenzyl chloride+2,3-DimethylphenolK2​CO3​,Solvent​4-Bromobenzyl-(2,3-dimethylphenyl)ether+HCl

Industrial Production Methods

On an industrial scale, the production of 4-Bromobenzyl-(2,3-dimethylphenyl)ether may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2,3-dimethylphenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl ethers.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of the corresponding benzyl alcohol.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 4-Bromobenzyl-(2,3-dimethylphenyl)ether exhibit significant biological activities, particularly as potential antimicrobial agents.

  • Antimicrobial Activity : Studies have shown that derivatives of brominated phenyl ethers possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The presence of the bromine atom enhances lipophilicity and reactivity towards bacterial targets, which could lead to improved efficacy against resistant strains .
  • α-Glucosidase Inhibition : Certain derivatives bearing similar structural motifs have demonstrated inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The compound's structure allows for favorable interactions with the enzyme's active site, leading to potential applications in diabetes therapeutics .

Applications in Medicinal Chemistry

4-Bromobenzyl-(2,3-dimethylphenyl)ether can serve as a scaffold for developing novel pharmaceuticals:

  • Drug Development : Its structural features may be exploited to design new drugs targeting bacterial infections or metabolic disorders. The ability to modify the bromine and ether functionalities allows for a library of derivatives to be synthesized and evaluated for biological activity.
  • Synthesis of Complex Molecules : The compound can act as an intermediate in synthesizing more complex organic molecules used in various therapeutic areas. For example, modifications to the ether group can yield compounds with enhanced biological profiles or selectivity towards specific targets .

Material Science Applications

Beyond biological applications, 4-Bromobenzyl-(2,3-dimethylphenyl)ether may find uses in material science:

Case Studies and Research Findings

StudyFindings
Compounds with similar structures showed significant α-glucosidase inhibition with IC50 values indicating promising therapeutic potential against diabetes.
Research demonstrated broad-spectrum antimicrobial activity against drug-resistant bacterial strains, highlighting the importance of structural modifications for enhanced efficacy.
Investigations into stereochemical implications revealed that the compound could influence selectivity in synthetic pathways leading to complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,3-dimethylphenyl)ether largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and ether linkage play crucial roles in determining its reactivity and binding affinity.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : Discontinued analogues (e.g., 4-Bromobenzyl-(3,4-dimethylphenyl)ether) suggest synthetic or stability hurdles, possibly due to purification difficulties or low yields .
  • Environmental Impact : Brominated ethers like BDE-3 are linked to bioaccumulation concerns, whereas methyl-substituted variants may degrade more readily under oxidative conditions .
  • Reactivity Trends : Methyl groups enhance thermal stability but reduce solubility, while bromine influences electronic properties and reaction pathways .

Biological Activity

4-Bromobenzyl-(2,3-dimethylphenyl)ether (commonly referred to as 4-BBDPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 4-BBDPE, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-BBDPE is characterized by the presence of a bromobenzyl group and a dimethylphenyl ether moiety. Its molecular formula is C15H17BrOC_{15}H_{17}BrO, and it possesses unique chemical properties that influence its biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and receptor binding.

Mechanisms of Biological Activity

The biological activity of 4-BBDPE can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to 4-BBDPE have been shown to inhibit key enzymes involved in various metabolic pathways. For example, derivatives with similar structures have demonstrated inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism .
  • Anticancer Activity : Research has indicated that certain phenyl ether derivatives exhibit antiproliferative effects against cancer cell lines. The structure of 4-BBDPE suggests potential activity against various cancers, possibly through induction of apoptosis or cell cycle arrest .
  • Molecular Docking Studies : In silico studies using molecular docking have been employed to predict the interaction of 4-BBDPE with specific biological targets. These studies can elucidate binding affinities and provide insights into the compound's mechanism at the molecular level .

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds related to 4-BBDPE is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the benzyl and phenyl rings significantly impact biological activity. For instance, variations in halogen substitution can lead to different levels of enzyme inhibition and cytotoxicity .
  • Dimethyl Substitution : The presence of two methyl groups on the phenyl ring enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various phenolic compounds, including those structurally similar to 4-BBDPE. Results indicated moderate activity against breast cancer cell lines (MDA-MB-231), with IC50 values suggesting potential for further development as anticancer agents .
  • Enzyme Inhibition : Another investigation focused on derivatives of phenolic ethers, revealing that certain compounds exhibited significant inhibition against α-glucosidase with varying IC50 values depending on structural modifications. This highlights the potential of 4-BBDPE as a scaffold for developing enzyme inhibitors .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Target Enzyme/Cell Line
4-Bromobenzyl-(2,3-dimethylphenyl)etherAntiproliferativeTBDMDA-MB-231 (Breast Cancer)
Similar Phenolic Ether Derivativeα-Glucosidase Inhibition24.70α-Glucosidase
Another Related CompoundAnticancer0.03Various Cancer Cell Lines

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